molecular formula C7H4BrFN2 B1501919 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-95-6

3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1501919
CAS No.: 1190320-95-6
M. Wt: 215.02 g/mol
InChI Key: OXRAMKHOGBHRKO-UHFFFAOYSA-N
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Description

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is a halogenated heterocyclic aromatic organic compound It is a derivative of pyrrolo[2,3-c]pyridine, featuring bromine and fluorine atoms at the 3rd and 7th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step organic reactions. One common approach is the halogenation of pyrrolo[2,3-c]pyridine derivatives. The process may involve:

  • Halogenation: Bromination and fluorination reactions are performed using appropriate halogenating agents such as N-bromosuccinimide (NBS) for bromination and Selectfluor for fluorination.

  • Cyclization: Cyclization reactions are employed to form the pyrrolo[2,3-c]pyridine core structure. This can be achieved through intramolecular cyclization reactions involving amine and alkyne or alkenyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and cyclization reactions. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can occur at the bromine or fluorine positions, often involving nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, and other strong oxidizing agents.

  • Reduction: LiAlH4, H2 with a catalyst (e.g., palladium on carbon).

  • Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives.

Scientific Research Applications

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine is similar to other halogenated pyrrolo[2,3-c]pyridine derivatives, such as 3-bromo-1H-pyrrolo[2,3-c]pyridine and 7-fluoro-1H-pyrrolo[2,3-c]pyridine. its unique combination of bromine and fluorine atoms at specific positions gives it distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity.

List of Similar Compounds

  • 3-bromo-1H-pyrrolo[2,3-c]pyridine

  • 7-fluoro-1H-pyrrolo[2,3-c]pyridine

  • 3-chloro-7-fluoro-1H-pyrrolo[2,3-c]pyridine

  • 3-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-11-6-4(5)1-2-10-7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXRAMKHOGBHRKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40696603
Record name 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-95-6
Record name 3-Bromo-7-fluoro-1H-pyrrolo[2,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40696603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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